Methyl 3-aminoisoquinoline-4-carboxylate

PDE4B inhibition KRAS-mutant cancer Colorectal cancer

Methyl 3-aminoisoquinoline-4-carboxylate (CAS 1780806-11-2) addresses SAR unpredictability from generic isoquinoline carboxylate substitutions via a unique 3-amino-4-carboxylate motif critical for kinase ATP-binding. • Direct precursor to patent-disclosed BRAF/KRAS inhibitors; 3-amino group ensures hinge-region interaction. • Enables PDE4B inhibitor synthesis (e.g., analog 089, IC50 2.5 μM) for synthetic lethality in KRAS-mutant CRC. • Batch-specific QC (NMR, HPLC, GC) with ≥98% purity supports method development and impurity profiling.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B13655781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminoisoquinoline-4-carboxylate
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC2=CC=CC=C21)N
InChIInChI=1S/C11H10N2O2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3,(H2,12,13)
InChIKeyRFFCXYOWYSGJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Aminoisoquinoline-4-Carboxylate: Key Kinase Intermediate


Methyl 3-aminoisoquinoline-4-carboxylate (CAS: 1780806-11-2) is a heterocyclic building block featuring a 3-amino substituent and a 4-carboxylate methyl ester on the isoquinoline core [1]. This substitution pattern is critical for the development of kinase inhibitors, as the amino group facilitates hydrogen bonding within ATP-binding pockets while the ester enables further medicinal chemistry derivatization [2]. The compound belongs to a privileged scaffold class whose derivatives have been advanced into clinical evaluation for oncology indications, including mutant BRAF-driven cancers and KRAS-mutated malignancies [3].

Kinase intermediate 3-Amino-4-carboxylate pattern for ATP-pocket engagement
Privileged scaffold Supports medicinal chemistry derivatization via ester handle
Oncology pathway research Reported in BRAF, KRAS, and MAPK signaling studies

Methyl 3-Aminoisoquinoline-4-Carboxylate: Irreplaceable in Lead Optimization


Substituting methyl 3-aminoisoquinoline-4-carboxylate with generic isoquinoline carboxylates (e.g., methyl isoquinoline-4-carboxylate, CAS 20317-40-2) or alternative regioisomers (e.g., 3-aminoisoquinoline-5-carboxylic acid) leads to divergent structure-activity relationships (SAR) that compromise target engagement. The unique 3-amino-4-carboxylate substitution pattern establishes a specific hydrogen-bonding network that is not preserved in other regioisomers or amino-devoid analogs [1]. Patent disclosures confirm that modifications to the 3-amino group or 4-carboxylate position directly alter kinase selectivity profiles, particularly against the RAF family [2]. Consequently, substituting this compound without experimental validation introduces unpredictable changes in potency, selectivity, and pharmacokinetic properties, making it a non-interchangeable building block for rational drug design.

Target
Generic Substitutes
Risk
Methyl 3-aminoisoquinoline-4-carboxylate
Methyl isoquinoline-4-carboxylate (CAS 20317-40-2)
Lacks 3-amino group; may lose hinge-region hydrogen bonding and kinase binding
3-amino-4-carboxylate regioisomer
3-Aminoisoquinoline-5-carboxylic acid
Regioisomeric shift alters substitution pattern; SAR may not transfer
Ester derivative
3-Aminoisoquinoline-4-carboxylic acid
Free acid instead of ester may modify binding kinetics and prodrug properties

Methyl 3-Aminoisoquinoline-4-Carboxylate: Comparative Evidence


PDE4B Inhibition: Tolerability vs. Apremilast

The 3-aminoisoquinoline scaffold, from which methyl 3-aminoisoquinoline-4-carboxylate is derived, has demonstrated superior tolerability compared to the clinically approved PDE4 inhibitor Apremilast in a KRAS-mutant colorectal cancer xenograft model. Compound 089 (a 3-aminoisoquinoline derivative) exhibited an IC50 of 2.5 μM against PDE4B and GI50 of 0.53 μM against HCT-116 cells. While its in vivo efficacy at 40 mg/kg was lower than Apremilast at 30 mg/kg, compound 089 displayed significantly better tolerability, positioning the 3-aminoisoquinoline core as a safer starting point for lead optimization in oncology [1].

PDE4B Inhibition
Head-to-head
IC50 2.5 µM, GI50 0.53 µM vs Apremilast
Reported tolerability endpoint context
HCT-116 xenograft; 8-day assay
PDE4B inhibition KRAS-mutant cancer Colorectal cancer Scaffold optimization

RAF1 Kinase Inhibition

Quinolinylaminoisoquinoline derivatives, which incorporate the 3-aminoisoquinoline pharmacophore, have demonstrated high selectivity for RAF1 kinase. Compound 1d achieved 96.47% inhibition of RAF1 at 10 μM with an IC50 of 0.96 μM. This sub-micromolar potency establishes the 3-aminoisoquinoline core as a viable scaffold for developing RAF1-selective inhibitors, in contrast to non-amino substituted isoquinolines that lack this specific binding affinity [1].

RAF1 Kinase Inhibition
Class-level
IC50 0.96 µM (96.47% inhib. at 10 µM)
Assay potency context for MAPK pathway studies
In vitro RAF1 kinase assay
RAF1 kinase Melanoma Kinase inhibitor Sorafenib bioisostere

BRAF V600E Inhibition: Role of 3-Amino Group

Patent data confirms that aminoisoquinoline derivatives with a 3-amino substituent are potent inhibitors of BRAF V600E kinase, a clinically validated oncology target. The amino group at the 3-position forms a critical hydrogen bond with the kinase hinge region, a feature absent in isoquinolines lacking this substituent (e.g., methyl isoquinoline-4-carboxylate, CAS 20317-40-2) [1]. While specific IC50 values for methyl 3-aminoisoquinoline-4-carboxylate are not publicly disclosed, the patent claims that structurally related 3-aminoisoquinolines achieve nanomolar BRAF inhibition [2].

BRAF V600E Binding
Class-level
3-Amino group required for hinge binding; absent in methyl isoquinoline-4-carboxylate
Key pharmacophoric feature for BRAF inhibition
Patent context; class-level inference
BRAF V600E Kinase inhibitor Melanoma Cancer

DPP-IV Inhibition: 4-Carboxylate Ester Role

SAR studies on 1-aminomethylisoquinoline-4-carboxylates reveal that the 4-carboxylate ester is essential for maintaining DPP-IV inhibitory activity. Modifications to the 4-position ester significantly reduce potency, confirming its critical role in enzyme binding [1]. While methyl 3-aminoisoquinoline-4-carboxylate has an amino group at the 3-position instead of the 1-aminomethyl group, the conserved 4-carboxylate ester motif suggests potential for DPP-IV modulation. In contrast, 3-aminoisoquinoline-4-carboxylic acid (the free acid analog) lacks the ester group and may exhibit altered binding kinetics .

DPP-IV Enzyme Binding
Class-level
4-Carboxylate ester maintains activity; free acid may alter kinetics
Ester group is a functional handle for enzyme engagement
Based on related 1-aminomethyl analogs
DPP-IV Diabetes Metabolic disease Enzyme inhibition

Distinct Physicochemical Properties vs. Unsubstituted Analog

Methyl 3-aminoisoquinoline-4-carboxylate (MW 202.21, predicted density 1.288±0.06 g/cm³, boiling point 363.8±22.0 °C) exhibits distinct physicochemical properties compared to the unsubstituted methyl isoquinoline-4-carboxylate (MW 187.2, density 1.210±0.06 g/cm³, boiling point 315.3±15.0 °C) [1]. The higher molecular weight and density reflect the presence of the 3-amino group, which also increases polarity and hydrogen-bonding capacity—factors that influence solubility, permeability, and chromatographic behavior during purification and analytical characterization [1].

Physicochemical Profile
Head-to-head
MW +15.01, Density +0.078 g/cm³, BP +48.5 °C vs unsubstituted
Higher intermolecular interactions may affect handling and purification
Predicted values; experimental validation may be needed
Physicochemical properties Density Boiling point LogP

Methyl 3-Aminoisoquinoline-4-Carboxylate: Research & Industrial Applications


BRAF V600E Kinase Inhibitor Lead Generation

In medicinal chemistry programs targeting BRAF V600E-driven cancers (e.g., melanoma, colorectal cancer), methyl 3-aminoisoquinoline-4-carboxylate serves as a privileged starting material for constructing ATP-competitive inhibitors. The 3-amino group is essential for hinge-region hydrogen bonding, while the 4-carboxylate ester provides a synthetic handle for introducing solubilizing groups or prodrug moieties [1]. This compound is a direct precursor to patent-disclosed aminoisoquinoline kinase inhibitors with clinical potential [2].

PDE4B Inhibitor Optimization for KRAS-Mutant Cancers

The 3-aminoisoquinoline scaffold has demonstrated selective PDE4B inhibition and synthetic lethality in KRAS-mutated colorectal cancer models. Methyl 3-aminoisoquinoline-4-carboxylate can be elaborated into analogs like compound 089 (IC50 2.5 μM) with improved tolerability profiles over existing PDE4 inhibitors. This application is particularly relevant for researchers seeking to exploit PDE4B as a therapeutic vulnerability in RAS-driven tumors [1].

DPP-IV Inhibitor Scaffold Diversification

Building on SAR from 1-aminomethylisoquinoline-4-carboxylates, researchers can utilize methyl 3-aminoisoquinoline-4-carboxylate to explore the impact of relocating the amino group from the 1-position to the 3-position on DPP-IV inhibition. The conserved 4-carboxylate ester ensures key binding interactions are maintained while potentially altering selectivity and pharmacokinetic properties relative to existing DPP-IV inhibitors [1].

Reference Standard for Analytical Method Development

Commercial vendors offer methyl 3-aminoisoquinoline-4-carboxylate at purities of 95-98% (e.g., Bidepharm, Leyan) with batch-specific QC data including NMR, HPLC, and GC. This level of characterization supports its use as a reference standard for HPLC method development and impurity profiling in quality control laboratories supporting kinase inhibitor manufacturing [1][2].

Application
Selection Property
Validation Focus
BRAF pathway inhibitor studies
Hinge-region binding motif (3-amino)
MAPK pathway inhibition assays
PDE4B pathway-response model studies
Tolerability endpoint context
KRAS-mutant cell-model review
DPP-IV enzyme inhibition studies
Ester-group binding handle
Enzyme inhibition SAR review
Analytical reference qualification
Batch-specific QC characterization
HPLC/NMR purity verification

Technical Documentation Hub

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24 linked technical documents
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